

A Technical Guide to Sulfo-Cyanine5.5 Amine in Research

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine, a far-red fluorescent dye with significant utility in biological and biomedical research. Its high water solubility, exceptional brightness, and reactive primary amine group make it a versatile tool for labeling a wide array of biomolecules for applications ranging from high-resolution microscopy to deep-tissue in vivo imaging.

Core Properties and Characteristics

Sulfo-Cy5.5 amine is a sulfonated cyanine dye, a class of fluorophores known for their excellent photostability and strong fluorescence in the near-infrared (NIR) spectrum. The presence of four sulfonate groups renders the molecule highly hydrophilic, allowing for its use in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive proteins and antibodies.^{[1][2][3]} The primary aliphatic amine group, separated from the fluorophore by a linker, provides a reactive handle for conjugation to various electrophiles, such as activated esters (e.g., NHS esters).^{[1][2][3]}

Quantitative Data Summary

The key photophysical and chemical properties of **Sulfo-Cyanine5.5 amine** and its commonly used NHS ester derivative are summarized below for easy comparison.

Property	Sulfo-Cyanine5.5 Amine	Sulfo-Cyanine5.5 NHS Ester	Reference
Maximum Absorption (λ_{max})	673 nm	675 nm	[4] [5]
Maximum Emission (λ_{em})	691 nm	694 nm	[4] [5]
Molar Extinction Coefficient (ϵ)	235,000 M ⁻¹ cm ⁻¹	235,000 M ⁻¹ cm ⁻¹	[4] [5]
Molecular Weight	1077.41 g/mol	1114.37 g/mol	[4] [5]
Solubility	Good in water, DMF, and DMSO	Good in water, DMF, and DMSO	[4] [5]

Key Applications in Research

The favorable spectral properties of Sulfo-Cy5.5, falling within the "NIR window" where tissue absorption and autofluorescence are minimized, make it particularly well-suited for in vivo imaging.[\[6\]](#) Its high quantum yield and extinction coefficient contribute to bright fluorescent signals, enabling high-contrast imaging of cellular structures and accurate cell sorting in flow cytometry.[\[6\]](#)

Common applications include:

- In Vivo Imaging: Ideal for deep tissue imaging with minimal background noise.[\[6\]](#)
- Fluorescence Microscopy: Provides high-contrast imaging of cellular structures.[\[6\]](#)
- Flow Cytometry: Offers distinct signals for accurate cell sorting and analysis.[\[6\]](#)
- Bioconjugation: Effectively labels proteins, antibodies, and nucleic acids for targeted studies.[\[6\]](#)

Experimental Protocols

Protocol 1: Conjugation of an NHS Ester-Activated Molecule to Sulfo-Cyanine5.5 Amine

This protocol provides a general procedure for conjugating a molecule containing an N-hydroxysuccinimide (NHS) ester to the primary amine group of Sulfo-Cyanine5.5.

Materials:

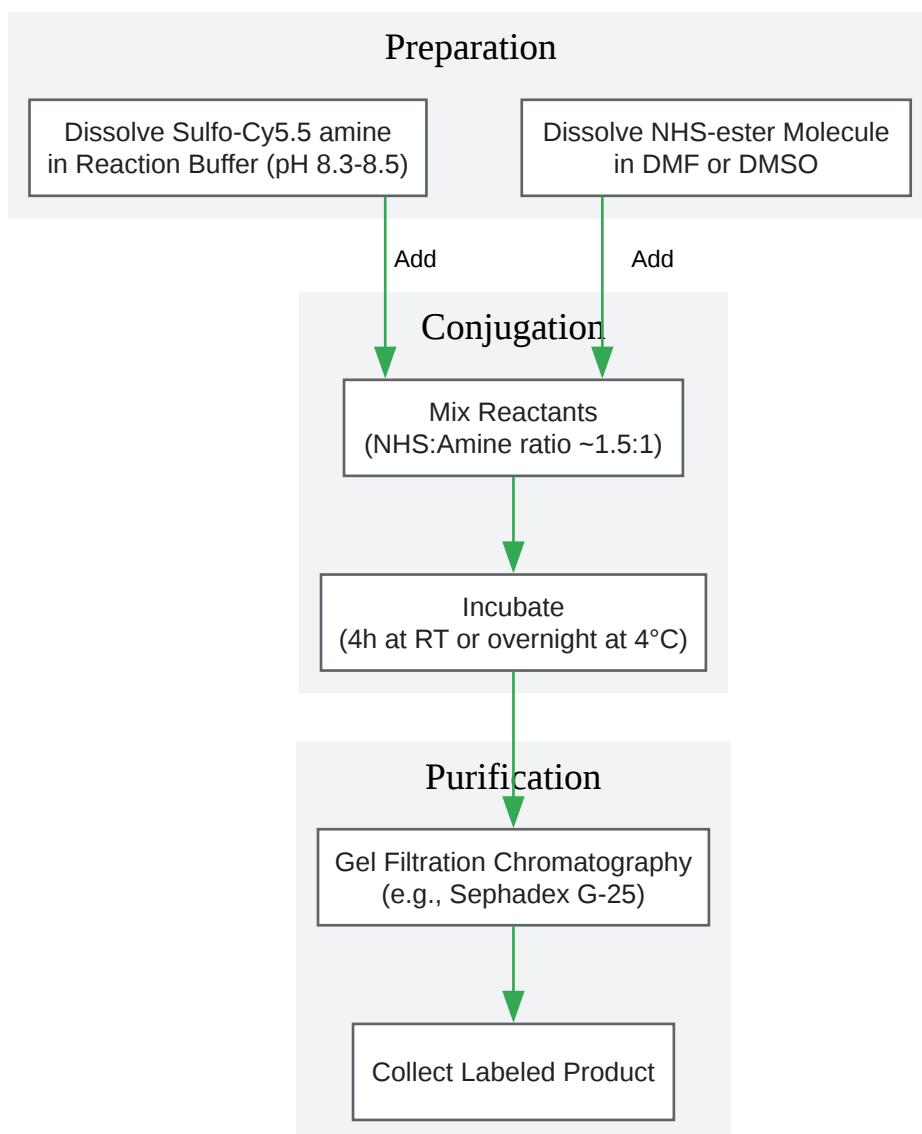
- **Sulfo-Cyanine5.5 amine**
- NHS ester-activated molecule of interest
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Prepare **Sulfo-Cyanine5.5 Amine** Solution: Dissolve **Sulfo-Cyanine5.5 amine** in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.
- Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Slowly add the dissolved NHS ester solution to the **Sulfo-Cyanine5.5 amine** solution while gently vortexing. A typical starting molar ratio is 1.5 moles of NHS ester per mole of **Sulfo-Cyanine5.5 amine**. This ratio may need to be optimized.
 - Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[1]

- Purification:
 - Equilibrate a gel filtration column with PBS (pH 7.2-7.4).
 - Apply the reaction mixture to the column.
 - Elute the conjugate with PBS. The first colored fraction will contain the labeled Sulfo-Cyanine5.5.
 - Collect the fractions and verify the conjugation using UV-Vis spectrophotometry.

Diagram of Conjugation Workflow



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Caption: Workflow for conjugating an NHS ester-activated molecule to **Sulfo-Cyanine5.5 amine**.

Protocol 2: In Vivo Imaging of Epidermal Growth Factor Receptor (EGFR)

This protocol is adapted from studies demonstrating the use of Cy5.5-labeled epidermal growth factor (EGF) for imaging EGFR-expressing tumors in vivo.[7][8]

Materials:

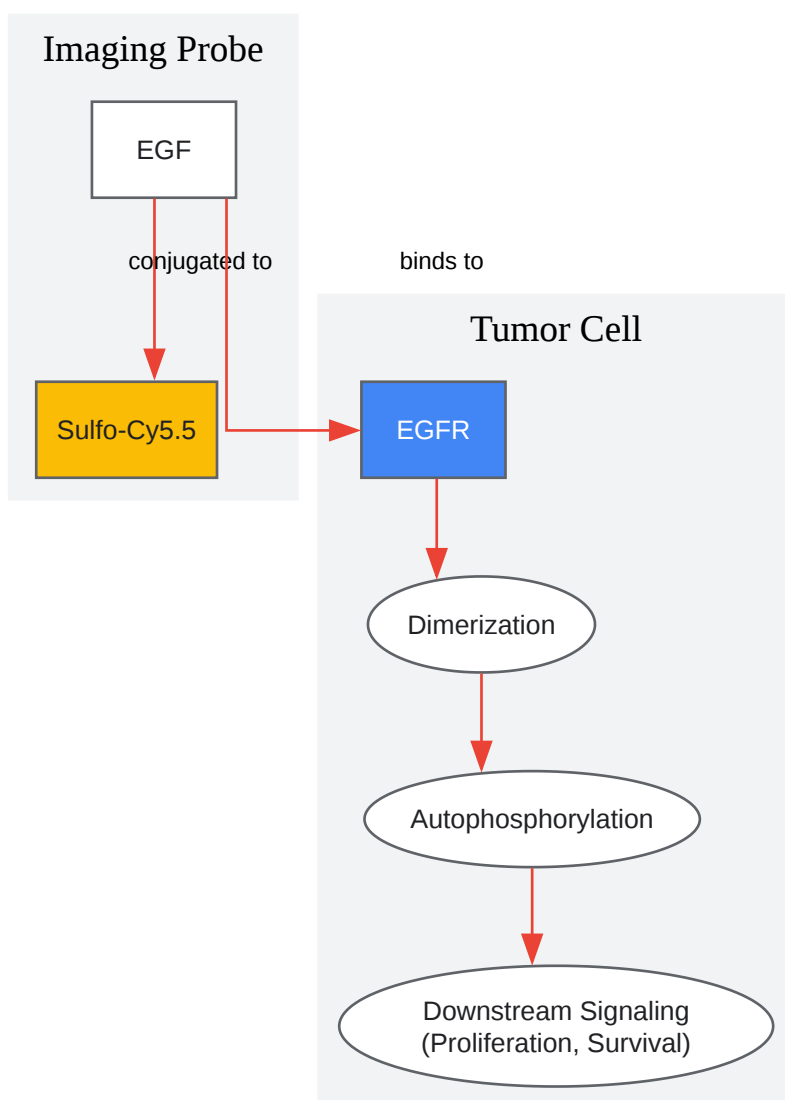
- EGF-Sulfo-Cy5.5 conjugate
- Tumor-bearing animal model (e.g., mice with EGFR-positive xenografts)
- In vivo imaging system with appropriate NIR filters
- Sterile PBS

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse according to approved institutional protocols.
- Probe Administration:
 - Dilute the EGF-Sulfo-Cy5.5 conjugate in sterile PBS to the desired concentration.
 - Inject the probe intravenously (e.g., via the tail vein). A typical dose is around 2 nmol per mouse.[8]
- Image Acquisition:
 - Place the animal in the imaging chamber.

- Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 192 hours) to monitor probe distribution and tumor accumulation.[7][8]
- Use appropriate excitation and emission filter sets for Sulfo-Cy5.5 (e.g., excitation ~670 nm, emission ~700 nm).
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor region and in a non-tumor control region to determine the signal-to-background ratio.
 - Monitor the change in fluorescence intensity over time to assess probe pharmacokinetics.

Diagram of EGFR Signaling Pathway and Imaging Probe



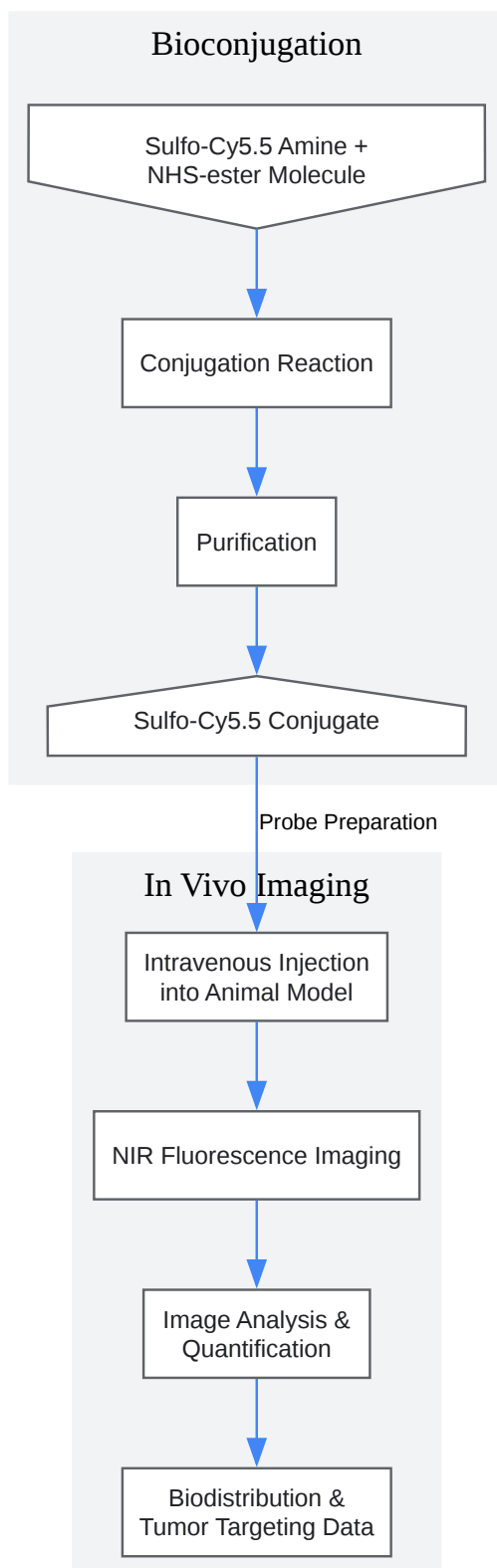
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Caption: Simplified schematic of EGFR signaling and the EGF-Sulfo-Cy5.5 imaging probe.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **Sulfo-Cyanine5.5 amine** in research.

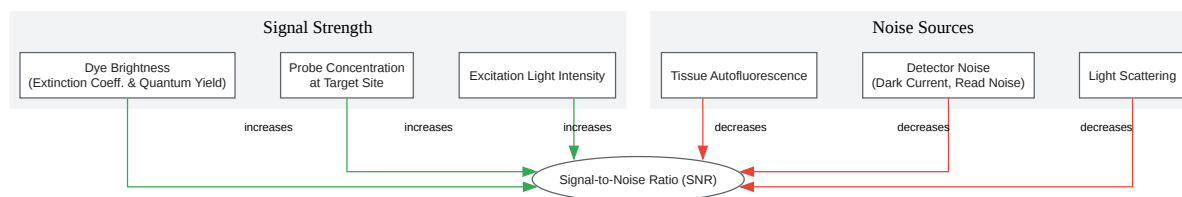
Experimental Workflow: From Conjugation to In Vivo Imaging



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Caption: Overall experimental workflow from bioconjugation to in vivo imaging analysis.

Logical Relationship: Factors Influencing Signal-to-Noise Ratio in Fluorescence Imaging



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Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging experiments.

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